molecular formula C23H20N4O2 B2760322 N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide CAS No. 1021108-96-2

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide

Cat. No.: B2760322
CAS No.: 1021108-96-2
M. Wt: 384.439
InChI Key: NXKBQDRDEDNMGZ-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-naphthamide is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.439. The purity is usually 95%.
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Scientific Research Applications

Water Oxidation Catalysts

  • Ru Complexes for Water Oxidation : A study developed dinuclear complexes using a bridging ligand related to pyridazine, demonstrating their efficacy in catalyzing water to oxygen evolution under specific conditions. These complexes exhibited significant turnover numbers, highlighting their potential in water oxidation applications (Zong & Thummel, 2005).

Heterocyclic Synthesis

  • Synthesis of Heterocyclic Compounds : Research on N-1-Naphthyl-3-oxobutanamide explored its reactivity with various compounds to produce a range of heterocyclic structures, including pyridines and thienopyridines. These syntheses contribute to the pharmacological exploration of new therapeutic agents (Hussein et al., 2009).

Pyridazinone Derivatives

  • Synthesis of Pyridazin-3-one and Aminoazopyridine Derivatives : A paper detailed the creation of novel pyridazin-3-one derivatives, emphasizing their potential use in synthesizing fused azines. This study underlines the versatility of such compounds in generating pharmacologically interesting structures (Ibrahim & Behbehani, 2014).

Antagonists for Osteoporosis

  • Evaluation of alphavbeta3 Antagonist : Another study focused on a compound with potential as an antagonist of the alphavbeta3 receptor, showing promise for the prevention and treatment of osteoporosis. This research illustrates the therapeutic application possibilities for such compounds (Hutchinson et al., 2003).

Properties

IUPAC Name

N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c28-22-9-8-21(18-10-13-24-14-11-18)26-27(22)15-3-12-25-23(29)20-7-6-17-4-1-2-5-19(17)16-20/h1-2,4-11,13-14,16H,3,12,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKBQDRDEDNMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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